molecular formula C11H10N2O3 B140366 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid CAS No. 5368-37-6

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Cat. No.: B140366
CAS No.: 5368-37-6
M. Wt: 218.21 g/mol
InChI Key: HYSISEGNFBAVMJ-UHFFFAOYSA-N
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Description

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is an organic compound with the molecular formula C11H10N2O3 It is a derivative of quinazolinone, a bicyclic compound that is widely studied for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction is accompanied by decarboxylation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. Subsequent acylation of this intermediate with succinic anhydride yields the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions.

Scientific Research Applications

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their normal function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Oxo-3,4-dihydroquinazolin-3-yl)succinimide
  • 3-(4-Oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives

Uniqueness

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its quinazolinone core is a versatile scaffold that can be modified to enhance its properties and applications in different fields.

Properties

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSISEGNFBAVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312256
Record name 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5368-37-6
Record name 5368-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of conjugating 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid to Bactenecin7-derived peptides?

A: The research paper [] investigates the impact of conjugating this compound to shorter analogues of Bactenecin7. The study demonstrates that this conjugation strategy significantly enhances the antimicrobial activity of the peptides against a panel of pathogens. Specifically, the hydrogenolyzed tetrapeptide conjugates exhibited a 3-4 fold increase in potency compared to standard antimicrobial drugs. [] This highlights the potential of using this compound as a scaffold for developing novel antimicrobial agents.

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